Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl-
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Overview
Description
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrimidine precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of thiophene and pyrimidine intermediates.
Substitution Reactions: Introduction of the butyl, chlorophenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating diseases such as cancer, inflammation, and infections.
Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- include:
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine cores and various functional groups.
Uniqueness
The uniqueness of Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 3-butyl-1-((2-chlorophenyl)methyl)-5,6-dimethyl- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
203808-36-0 |
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Molecular Formula |
C19H21ClN2O2S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
3-butyl-1-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21ClN2O2S/c1-4-5-10-21-17(23)16-12(2)13(3)25-18(16)22(19(21)24)11-14-8-6-7-9-15(14)20/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
KBJKVCBHAJKNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(N(C1=O)CC3=CC=CC=C3Cl)SC(=C2C)C |
Origin of Product |
United States |
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